

In-Depth Technical Guide: DBCO-NHCO-PEG4-NH-Boc

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Compound of Interest

Compound Name: DBCO-NHCO-PEG4-NH-Boc

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key characteristics and applications of **DBCO-NHCO-PEG4-NH-Boc**, a heterobifunctional linker essential for advanced bioconjugation strategies. This molecule is a cornerstone in the fields of targeted drug delivery, diagnostics, and proteomics, primarily utilized in the synthesis of Antibody-Drug Conjugates (ADCs) and for the specific labeling of biomolecules through copper-free click chemistry.^{[1][2]}

Core Molecular Data

DBCO-NHCO-PEG4-NH-Boc is a versatile reagent featuring a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a tetraethylene glycol (PEG4) spacer to enhance solubility, and a Boc-protected amine for subsequent functionalization.^[3]

Property	Value	Reference
Molecular Weight (MW)	623.8 g/mol	[3][4]
Alternate MW	623.75 g/mol	[1]
Molecular Formula	C ₃₄ H ₄₅ N ₃ O ₈	[1][4]
CAS Number	1255942-12-1	[1]
Purity	Typically >96-98%	[1][4]
Solubility	Soluble in DMSO, DMF, DCM	[3]
Storage Conditions	-20°C, protect from light	

Principle of Application: Copper-Free Click Chemistry

The primary application of the DBCO moiety is its participation in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of the DBCO group to an azide-functionalized molecule in complex biological environments.[4] A key advantage of SPAAC is that it proceeds efficiently at physiological temperatures and pH without the need for a cytotoxic copper(I) catalyst, making it ideal for live-cell labeling and in vivo applications.[4][5] The high ring strain of the DBCO group significantly lowers the activation energy for the cycloaddition reaction with azides, leading to the rapid formation of a stable triazole linkage.[4][6]

Experimental Protocols

The utility of **DBCO-NHCO-PEG4-NH-Boc** lies in its dual functionality. The DBCO group can directly react with an azide-modified molecule, or the Boc-protected amine can be deprotected to reveal a primary amine for further conjugation.

Protocol 1: Boc Group Deprotection

The tert-butyloxycarbonyl (Boc) group is a common amine protecting group that can be removed under acidic conditions to yield a primary amine.[7] This newly exposed amine can

then be used for subsequent conjugation reactions, such as amide bond formation with an activated carboxylic acid.

Materials:

- **DBCO-NHCO-PEG4-NH-Boc**
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)[7]

Procedure:

- Dissolve the **DBCO-NHCO-PEG4-NH-Boc** in dichloromethane (DCM).
- Add an excess of trifluoroacetic acid (TFA) to the solution. A 25% TFA/DCM solution is often effective.[7]
- Stir the reaction mixture at room temperature for 1-2 hours.[7]
- Monitor the reaction for completeness (e.g., by TLC or LC-MS).
- Upon completion, remove the solvent and excess acid under vacuum to isolate the deprotected product, DBCO-NHCO-PEG4-NH₂. [7]

Protocol 2: Copper-Free Click Chemistry (SPAAC) with an Azide-Modified Protein

This protocol provides a general workflow for conjugating a DBCO-containing molecule to a protein that has been previously modified to contain an azide group.

Materials:

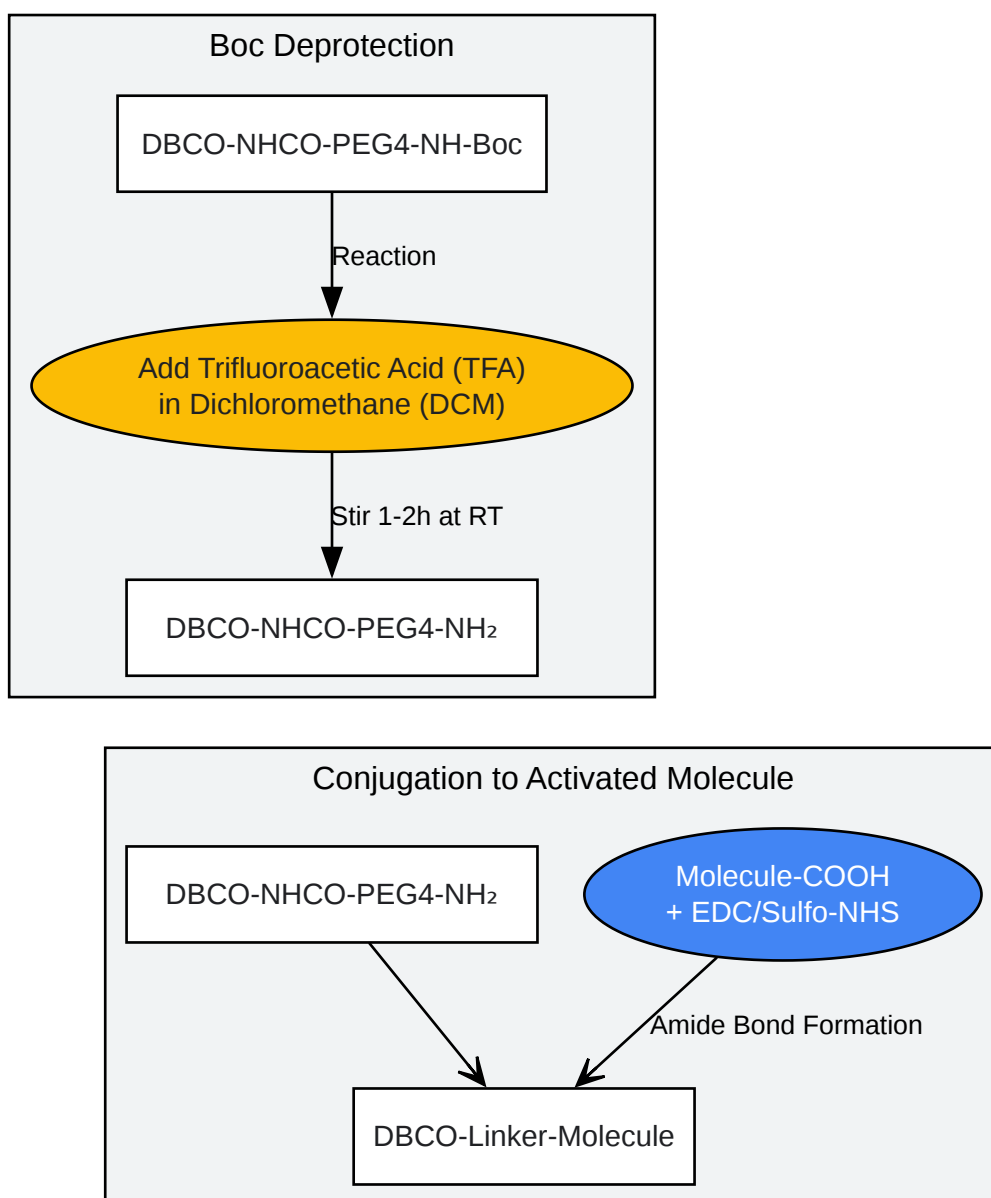
- DBCO-functionalized molecule (e.g., **DBCO-NHCO-PEG4-NH-Boc**)
- Azide-modified protein in a non-amine, non-azide containing buffer (e.g., PBS, pH 7.4)[8][9]
- Anhydrous DMSO or DMF

Procedure:

- Prepare Stock Solution: Dissolve the **DBCO-NHCO-PEG4-NH-Boc** reagent in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10 mM).
- Prepare Protein Sample: Prepare the azide-modified protein in the reaction buffer.
- Conjugation Reaction: Add the DBCO reagent to the azide-modified protein solution. A molar excess of the DBCO reagent (e.g., 1.5 to 10-fold) is recommended to drive the reaction to completion.[\[10\]](#)
- Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.[\[9\]](#)[\[10\]](#) Reactions are often more efficient at higher concentrations.
[\[9\]](#)
- Purification: Remove the excess, unreacted DBCO reagent and purify the final protein conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or spin desalting columns.[\[10\]](#)

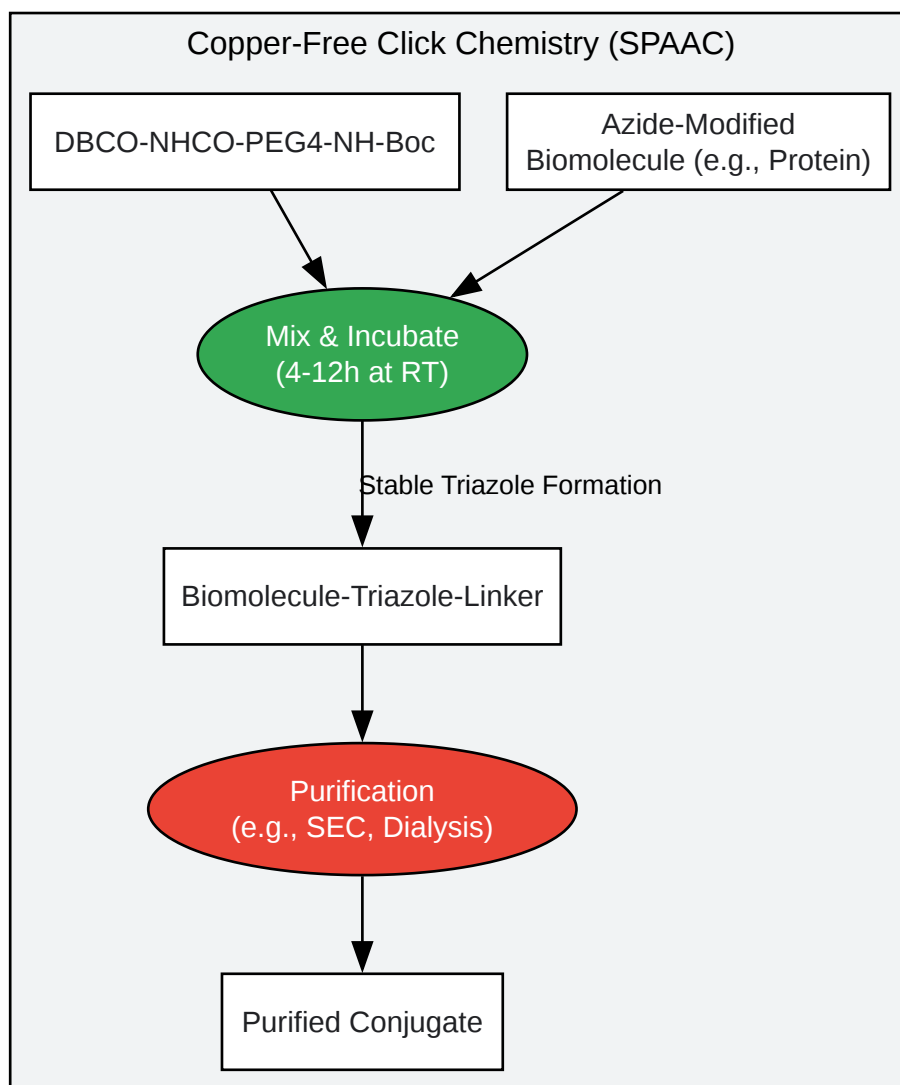
Visualized Workflows

The following diagrams illustrate the key chemical transformations and experimental workflows involving **DBCO-NHCO-PEG4-NH-Boc**.



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Caption: Boc deprotection and subsequent amine conjugation workflow.



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Caption: General experimental workflow for SPAAC conjugation.

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